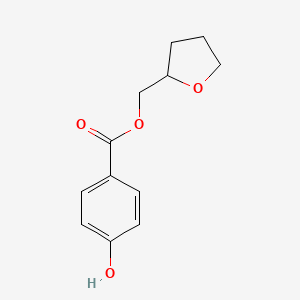

Tetrahydro-2-furanylmethyl 4-hydroxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with tetrahydro-2-furanylmethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Acidic Hydrolysis

Under acidic conditions (e.g., HCl or H₂SO₄ in aqueous media), the ester bond undergoes cleavage to yield tetrahydrofurfuryl alcohol (THFA) and 4-hydroxybenzoic acid:

C12H14O4+H2OH+C5H10O2(THFA)+C7H6O3(4-hydroxybenzoic acid)

-

Key Observation : The phenolic hydroxyl group in 4-hydroxybenzoic acid remains intact under these conditions .

Basic Hydrolysis (Saponification)

In alkaline media (e.g., NaOH or KOH), the ester is converted to the sodium salt of 4-hydroxybenzoate and THFA:

C12H14O4+NaOH→C5H10O2+C7H5O3Na

-

Conditions : 0.1M NaOH in ethanol/water (1:1) at 60°C for 1 hour .

-

Stability Note : THFA is stable under basic conditions but may undergo ring-opening at elevated temperatures (>120°C) .

Enzymatic Degradation

4-Hydroxybenzoate-containing esters are substrates for microbial enzymes such as 4-hydroxybenzoate hydroxylase and esterases :

-

4-Hydroxybenzoate Hydroxylase : Catalyzes hydroxylation of the aromatic ring, forming protocatechuic acid (3,4-dihydroxybenzoate) in aerobic environments .

-

Esterase Activity : Cleaves the ester bond to release THFA and 4-hydroxybenzoic acid, as observed in Pseudomonas species .

Key Enzymatic Pathways

Thermal Stability and Decomposition

-

Decomposition Temperature : ~200°C (based on THFA’s autoignition point of 245°C) .

-

Products : CO₂, water, and furanic derivatives (e.g., 2-methylfuran) .

Phenolic Hydroxyl Group

The 4-hydroxybenzoate moiety can undergo:

-

Methylation : Reaction with methyl iodide (CH₃I) in DMF to form 4-methoxybenzoate derivatives .

-

Acetylation : Protection with acetic anhydride under basic conditions .

Ester Group

-

Transesterification : Reacts with excess alcohols (e.g., methanol) in the presence of acid catalysts (H₂SO₄) to form new esters .

-

Reduction : LiAlH₄ reduces the ester to THFA and 4-hydroxybenzyl alcohol .

Biodegradation

-

Aerobic : Rapid breakdown via esterase and hydroxylase enzymes (half-life <7 days in soil) .

-

Anaerobic : Slower degradation, yielding THFA and 4-hydroxybenzoic acid as persistent intermediates .

Biodegradation Data

| Parameter | Value | Test Method | Reference |

|---|---|---|---|

| Ready Biodegradability | >90% degradation in 28 days | OECD 301C | |

| Hydrolysis Half-life | 12 hours (pH 7, 25°C) | Estimated |

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Tetrahydro-2-furanylmethyl 4-hydroxybenzoate has garnered attention for its potential as an active medicinal product , especially as an anti-cancer agent and an immunostimulant .

Case Study: Anti-Cancer Properties

A patent (FR2476084A1) describes the synthesis of this compound derivatives that exhibit cytotoxic effects on various cancer cell lines. The compound's mechanism involves the induction of apoptosis in malignant cells while sparing normal cells, suggesting a targeted approach to cancer therapy .

Immunomodulatory Effects

Research indicates that this compound may enhance immune response, making it a candidate for developing immunotherapeutic agents. The modulation of immune pathways could provide new avenues for treating immune-related disorders and enhancing vaccine efficacy .

Cosmetic Applications

In the cosmetic industry, this compound is recognized for its antioxidant properties . It serves as a stabilizer in formulations, protecting active ingredients from oxidative degradation.

Safety Assessments

The chemical's safety profile has been evaluated in various studies, concluding that it poses minimal risk when used in cosmetic formulations. The dermal absorption studies suggest low systemic exposure, which supports its use in topical products .

Food Industry Applications

This compound is also explored as a flavoring agent due to its pleasant sensory attributes. Its inclusion in food products is regulated to ensure consumer safety.

Flavor Profile Studies

Studies have shown that the compound contributes fruity notes to food products, enhancing their overall appeal without compromising safety. Regulatory assessments have confirmed that it can be safely used within established limits in food applications .

Toxicological Insights

While this compound is generally regarded as safe, some studies have highlighted potential reproductive toxicity associated with its metabolites. Long-term exposure assessments indicate that while acute toxicity is low, caution is advised regarding chronic exposure .

Comparative Data Table

The following table summarizes key applications and findings related to this compound:

Wirkmechanismus

The mechanism of action of Tetrahydro-2-furanylmethyl 4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 4-hydroxybenzoate: Similar structure but with a methyl group instead of the tetrahydro-2-furanylmethyl group.

Ethyl 4-hydroxybenzoate: Similar structure but with an ethyl group instead of the tetrahydro-2-furanylmethyl group.

Uniqueness

Tetrahydro-2-furanylmethyl 4-hydroxybenzoate is unique due to the presence of the tetrahydro-2-furanylmethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific research and industrial applications .

Biologische Aktivität

Tetrahydro-2-furanylmethyl 4-hydroxybenzoate (CAS No. 4470-04-6) is a compound that has garnered attention in various fields of biological research due to its potential bioactive properties. This article delves into its biological activity, synthesis, mechanisms of action, and applications in scientific research.

This compound is synthesized through the esterification of 4-hydroxybenzoic acid with tetrahydro-2-furanylmethanol, typically in the presence of catalysts like sulfuric acid or p-toluenesulfonic acid under reflux conditions. The unique tetrahydro-2-furanylmethyl group imparts distinct chemical properties that differentiate it from similar compounds such as methyl and ethyl 4-hydroxybenzoates.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including proteins and enzymes. These interactions can modulate various cellular processes, influencing biochemical pathways involved in metabolism, cell signaling, and apoptosis. The compound's ability to bind to these targets may lead to therapeutic effects in various biological contexts.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. For instance, similar compounds have shown efficacy against bacteria such as Escherichia coli and Staphylococcus aureus, demonstrating potential applications in developing antimicrobial agents .

Antitumor Activity

The compound has been investigated for its antitumor properties. It is hypothesized to exert effects through mechanisms such as histone deacetylase (HDAC) inhibition, which plays a crucial role in cancer cell proliferation and survival . Molecular docking studies suggest that this compound could occupy binding sites critical for HDAC activity, thereby potentially reducing tumor growth.

Antioxidant Activity

This compound may also exhibit antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals effectively, contributing to their protective effects against oxidative stress-related diseases . The antioxidant capacity can be attributed to the presence of the hydroxyl group in its structure.

Case Studies and Research Findings

- In Vitro Studies : Research has demonstrated that this compound can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). These studies often utilize assays to measure cell viability and apoptosis induction .

- Proteomics Applications : The compound is employed in proteomics research to study protein interactions and functions. Its ability to modify protein activity makes it a valuable tool for understanding complex biological systems.

- Comparative Studies : When compared to structurally similar compounds, this compound demonstrates unique biological profiles that may enhance its utility in both research and therapeutic contexts. For example, while methyl and ethyl esters exhibit some biological activity, they lack the pronounced effects observed with the tetrahydro-2-furanylmethyl variant.

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

oxolan-2-ylmethyl 4-hydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c13-10-5-3-9(4-6-10)12(14)16-8-11-2-1-7-15-11/h3-6,11,13H,1-2,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGKIHXGXDHBEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC(=O)C2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.